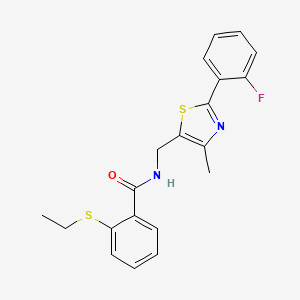

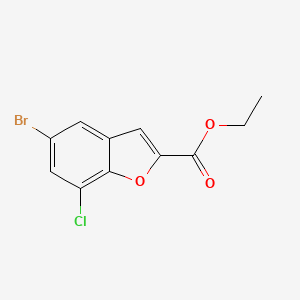

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiazole derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.

Scientific Research Applications

Antiparasitic Applications

- Trypanosoma brucei Inhibition : Derivatives of thiazol-2-ethylamines, structurally similar to 2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide, have shown inhibitory effects on Trypanosoma brucei, the pathogen causing human African trypanosomiasis. These compounds displayed significant in vitro potency, with some derivatives being more potent than others, although they did not exhibit in vivo efficacy due to poor metabolic stability (Patrick et al., 2016).

Antimicrobial Activity

- Antifungal and Antibacterial Properties : Fluorinated derivatives of benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), which are related to the compound , exhibited significant antifungal and antibacterial activities, particularly against fungi and Gram-positive microorganisms (Carmellino et al., 1994).

- Antibacterial and Antifungal Efficacy : Analogous compounds with fluorobenzamides and thiazole structures demonstrated effective antimicrobial properties against various bacterial strains, including Gram-positive and Gram-negative bacteria, and fungal strains (Desai et al., 2013).

Anti-Inflammatory and Anticancer Properties

- Synthesis for Antiviral Applications : Benzamide-based 5-aminopyrazoles and their derivatives, closely related to the compound , were synthesized and found to possess significant anti-influenza A virus activity, particularly against the H5N1 subtype (Hebishy et al., 2020).

Other Biological Applications

- Anti-Pathogenic Activity : Thiourea derivatives similar to the given compound showed potential anti-pathogenic activities, particularly against bacteria capable of forming biofilms, suggesting their utility in developing new antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Molecular Imaging in Neurodegenerative Diseases

- Neurological Imaging : Fluorine-containing benzamides analogous to the compound have been used as molecular imaging probes for studying serotonin receptors in Alzheimer's disease, providing insights into the neurological changes associated with the disease (Kepe et al., 2006).

properties

IUPAC Name |

2-ethylsulfanyl-N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2OS2/c1-3-25-17-11-7-5-9-15(17)19(24)22-12-18-13(2)23-20(26-18)14-8-4-6-10-16(14)21/h4-11H,3,12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOIPTOXYHJMRSW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2=C(N=C(S2)C3=CC=CC=C3F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(ethylthio)-N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2913957.png)

![2-[(3-Pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetonitrile](/img/structure/B2913958.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-2-(3,4-dimethylphenyl)acetamide](/img/structure/B2913963.png)

![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2913967.png)

![3-Methoxy-4-[(methylcarbamoyl)methoxy]benzoic acid](/img/structure/B2913968.png)

![(E)-3-[5-(3-Nitrophenyl)thiophen-2-yl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B2913970.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[3-(2,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2913971.png)

![N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2913974.png)